molecular formula C17H21F2NO2 B13497773 tert-butyl N-({2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl)carbamate

tert-butyl N-({2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl)carbamate

Cat. No.: B13497773
M. Wt: 309.35 g/mol
InChI Key: RBUDRJVKBFFHNZ-UHFFFAOYSA-N
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Description

tert-Butyl N-({2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl)carbamate: is a complex organic compound featuring a bicyclo[1.1.1]pentane core. This compound is notable for its unique structural properties, which include a highly strained bicyclic system and the presence of difluoro and phenyl substituents. These characteristics make it an interesting subject for research in various fields, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of tert-butyl N-({2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Mechanism of Action

The mechanism of action of tert-butyl N-({2,2-difluoro-3-phenylbicyclo[11 its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique structural features . The difluoro and phenyl groups may play a role in enhancing binding affinity and specificity to these targets.

Comparison with Similar Compounds

tert-Butyl N-({2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl)carbamate can be compared with other similar compounds, such as:

These compounds share the bicyclo[1.1.1]pentane core but differ in their substituents, which can significantly impact their chemical properties and applications. The presence of the difluoro and phenyl groups in this compound makes it unique and potentially more versatile in certain applications.

Properties

Molecular Formula

C17H21F2NO2

Molecular Weight

309.35 g/mol

IUPAC Name

tert-butyl N-[(2,2-difluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)methyl]carbamate

InChI

InChI=1S/C17H21F2NO2/c1-14(2,3)22-13(21)20-11-15-9-16(10-15,17(15,18)19)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,20,21)

InChI Key

RBUDRJVKBFFHNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(C1)(C2(F)F)C3=CC=CC=C3

Origin of Product

United States

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